molecular formula C5F11N B1585037 Undecafluoropiperidine CAS No. 836-77-1

Undecafluoropiperidine

Cat. No.: B1585037
CAS No.: 836-77-1
M. Wt: 283.04 g/mol
InChI Key: VCEAGMYKGZNUFL-UHFFFAOYSA-N
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Description

Undecafluoropiperidine is a highly fluorinated heterocyclic compound with the molecular formula C₅F₁₁N. It is characterized by the presence of eleven fluorine atoms attached to a piperidine ring, making it a perfluorinated compound. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

The primary targets of Undecafluoropiperidine are currently unknown. The compound is a complex molecule with a molecular weight of 283.0426 , and its interactions with biological systems are not well-studied

Mode of Action

It’s known that drug-target interactions play a crucial role in the therapeutic effects of a compound . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Many compounds can affect various cellular metabolic pathways to ensure an optimal environment for their action . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound . The compound’s molecular weight of 283.0426 could potentially influence its pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

Many compounds can cause cellular apoptosis or other changes at the molecular level . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecafluoropiperidine can be synthesized through electrochemical fluorination of piperidine or 2-fluoropyridine. The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel or iron electrode. The reaction is typically carried out at temperatures ranging from 560°C to 600°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar electrochemical fluorination methods. The process is optimized for large-scale production by controlling reaction parameters such as temperature, current density, and fluorine gas flow rate to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Undecafluoropiperidine primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with methoxy or hydroxyl groups.

    Electrophilic Substitution: Strong electrophiles like sulfur trioxide or chlorosulfonic acid can react with this compound to introduce sulfonic acid groups.

Major Products Formed: The major products of these reactions include partially fluorinated piperidines with various functional groups, such as hydroxyl, methoxy, or sulfonic acid groups .

Scientific Research Applications

Undecafluoropiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. These properties make it more suitable for applications requiring extreme conditions compared to its partially fluorinated counterparts .

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAGMYKGZNUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232452
Record name Undecafluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-77-1
Record name Undecafluoropiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, undecafluoro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37810
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecafluoropiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836-77-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential uses of Undecafluoropiperidine as a precursor molecule?

A1: The research article "672. Heterocyclic polyfluoro-compounds. Part II. Some reactions of this compound: the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine)" [] investigates some reactions of this compound, demonstrating its potential as a starting material for synthesizing other fluorinated heterocyclic compounds. Specifically, the paper details the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine) from this compound. This suggests that this compound could be a valuable precursor for synthesizing a range of fluorinated heterocycles, which are known to have applications in various fields like pharmaceuticals and materials science.

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